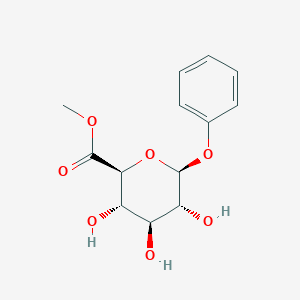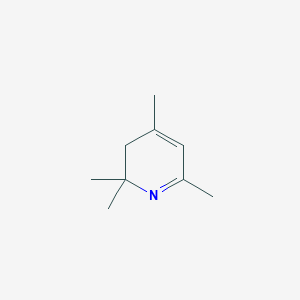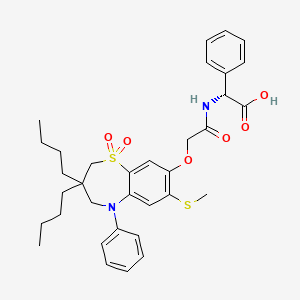
(+)-Propranolol glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol using uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7 . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or mammalian liver microsomes. Microbial biotransformation involves the use of genetically engineered microorganisms capable of expressing UGT enzymes . This method is scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-Propranolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis of the glucuronide conjugate can occur enzymatically or non-enzymatically, leading to the release of propranolol and glucuronic acid . Transacylation reactions involve the transfer of the glucuronic acid moiety to other nucleophilic centers, such as proteins or other small molecules .
Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include beta-glucuronidase enzymes and acidic or basic conditions . The hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed: The major products formed from the hydrolysis of this compound are propranolol and glucuronic acid . Transacylation reactions can result in the formation of various glucuronide conjugates with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
(+)-Propranolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of propranolol and its metabolites in biological samples .
In medicine, this compound is studied for its potential role in drug-drug interactions and its impact on the pharmacological activity of propranolol . It is also used in toxicological studies to assess the safety and efficacy of propranolol and related compounds .
Wirkmechanismus
The mechanism of action of (+)-Propranolol glucuronide involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility and excretion of propranolol, thereby reducing its bioavailability and pharmacological activity . The glucuronide conjugate itself is pharmacologically inactive and serves primarily as a means of drug detoxification and elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (+)-Propranolol glucuronide include other beta-adrenergic receptor antagonist glucuronides, such as metoprolol glucuronide and atenolol glucuronide . These compounds share similar metabolic pathways and pharmacokinetic properties.
Uniqueness: this compound is unique in its formation from propranolol, a non-selective beta-adrenergic receptor antagonist with a broad range of clinical applications. Unlike selective beta-adrenergic receptor antagonists, propranolol and its glucuronide conjugate exhibit a wider spectrum of pharmacological effects, making them valuable in the treatment of various cardiovascular conditions .
Eigenschaften
CAS-Nummer |
58657-79-7 |
|---|---|
Molekularformel |
C22H29NO8 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1 |
InChI-Schlüssel |
PCALHJGQCKATMK-CYCKLWOHSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



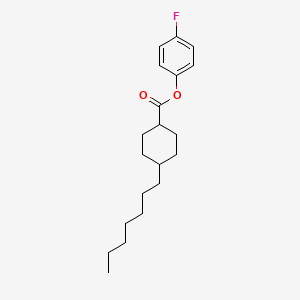

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

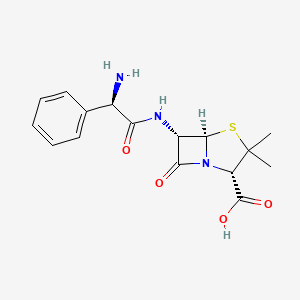
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
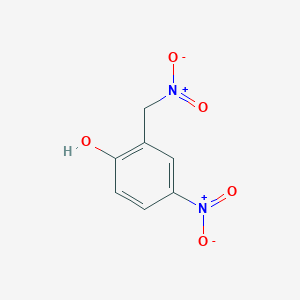
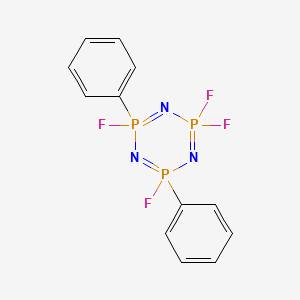
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
